Etoricoxib D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

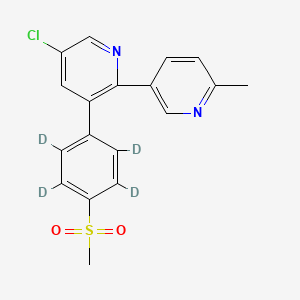

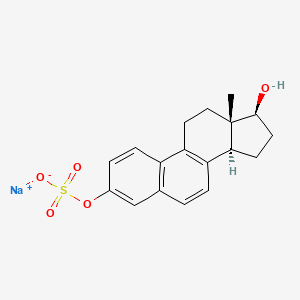

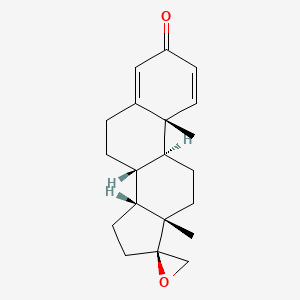

Etoricoxib D4 is a deuterium labeled Etoricoxib . Etoricoxib is a non-steroidal anti-inflammatory agent, acting as a selective and orally active COX-2 inhibitor .

Synthesis Analysis

An efficient, facile synthesis of Etoricoxib from commercially available keto sulfone and vinamidinium salt was developed . This protocol with mild reaction conditions offered the product with >80% overall yield and remarkable quality .

Molecular Structure Analysis

A computational chemical study of Etoricoxib was carried out at the X/6311G (d,p) (where X=B3LYP, M06 and ωB97XD) level of theory, at the gas, aqueous and ethanol phases .

Chemical Reactions Analysis

Etoricoxib is not a potent CYP3A4 inhibitor or inducer . It is highly absorbed, has a tmax of 1.5 h and a half-life time of approximately 15-22h .

Physical And Chemical Properties Analysis

Etoricoxib D4 has a molecular weight of 362.9 g/mol . It is stable in powder form at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .

Aplicaciones Científicas De Investigación

Quantification in Human Plasma

Etoricoxib D4 is used in the development of a sensitive, fast, and high-throughput HPLC-ESI-MS/MS method to measure etoricoxib levels in human plasma . This method uses a one-step methanol protein precipitation technique and a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operated in a positive mode and multiple reaction monitoring (MRM) for data collection . This method was used to quantitate etoricoxib plasma concentrations in a bioequivalence study of two 120 mg etoricoxib formulations .

Preclinical Pharmacokinetic Study

An ultra-performance liquid chromatography with photodiode array (UPLC-PDA) UV detection method was developed for the simple, rapid, selective, and sensitive quantification of etoricoxib in low plasma volumes . This method includes protein precipitation followed by liquid–liquid extraction, evaporation, and reconstitution . This method was successfully applied to a pharmacokinetic study (single 20 mg/kg orally administered etoricoxib mini-capsule) in rats .

Stability Study

Etoricoxib D4 can be used in stability studies. A reversed phase high performance liquid chromatography (RP-HPLC) was used as a single run method to achieve developed and validated simultaneous determination for sodium saccharin, vanillin, methyl paraben, etoricoxib, and butyl paraben .

Mecanismo De Acción

Target of Action

Etoricoxib D4, like other COX-2 selective inhibitors, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins (PGs) from arachidonic acid .

Mode of Action

Etoricoxib D4 selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition is approximately 106 times more for COX-2 than for COX-1 . The reduction in PGs generation is the primary result of Etoricoxib D4’s interaction with its target .

Biochemical Pathways

The primary biochemical pathway affected by Etoricoxib D4 is the prostanoid biosynthesis pathway . By selectively inhibiting the COX-2 enzyme, Etoricoxib D4 reduces the generation of prostanoids, including prostaglandins, from arachidonic acid . This action has downstream effects on inflammation and pain, which are often mediated by these prostanoids .

Pharmacokinetics

Etoricoxib D4 exhibits high bioavailability when administered orally . It is extensively protein-bound, primarily to plasma albumin . Etoricoxib D4 is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The elimination half-life of Etoricoxib D4 is approximately 22 hours, enabling once-daily dosing . It is excreted following biotransformation to carboxylic acid and glucuronide metabolites, with little of the drug being eliminated unchanged in the urine .

Result of Action

The primary molecular effect of Etoricoxib D4’s action is the reduction in the generation of prostaglandins from arachidonic acid . This leads to cellular effects such as reduced inflammation and pain. Clinically, Etoricoxib D4 has been shown to be effective in relieving symptoms of various forms of arthritis, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, as well as chronic low back pain, acute pain, and gout .

Action Environment

The action, efficacy, and stability of Etoricoxib D4 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism of Etoricoxib D4 .

Direcciones Futuras

Further insight into the cardiovascular tolerability of Etoricoxib and diclofenac will be gained from a large ongoing cardiovascular outcomes program (MEDAL) . The available data suggest that Etoricoxib is an efficacious alternative in the management of arthritis and pain, with the potential advantages of convenient once-daily administration and superior gastrointestinal tolerability compared with traditional NSAIDs .

Propiedades

IUPAC Name |

5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJVRJDLRVPLFE-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)